molecular formula C30H39N5O3S B2753016 N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-83-3

N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Cat. No. B2753016
CAS RN: 689769-83-3
M. Wt: 549.73
InChI Key: ZPWIQZCZWIGCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a useful research compound. Its molecular formula is C30H39N5O3S and its molecular weight is 549.73. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds, similar in complexity and structure to the one mentioned, have been fully characterized through spectral analyses, such as melting point, TLC, FT IR, 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy. This foundational research facilitates the future investigation of their pharmacological activities, highlighting the broad potential of such compounds in medicinal chemistry (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Anticancer and Antiviral Potential

Compounds bearing the quinazoline moiety have shown significant promise as anticancer and antiviral agents. For instance, specific derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, including A549, HCT-116, U-87 MG, and KB. These findings support the assumption that such compounds can be potent PI3K inhibitors and anticancer agents, indicating the relevance of structural exploration in the development of therapeutic agents (Teng Shao et al., 2014).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O3S/c36-28(31-24-12-15-33(16-13-24)22-23-7-3-1-4-8-23)9-5-2-6-14-35-29(37)26-21-25(34-17-19-38-20-18-34)10-11-27(26)32-30(35)39/h1,3-4,7-8,10-11,21,24,26H,2,5-6,9,12-20,22H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEVBGQCNLTWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)N4CCOCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

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